7-Fluorotryptamine hydrochloride is a derivative of tryptamine, characterized by the substitution of a fluorine atom at the seventh position of the indole ring. This compound has garnered interest due to its potential activity as a serotonin receptor agonist, particularly at the 5-HT receptor sites. The compound is often utilized in research settings to explore its biochemical and pharmacological properties.
7-Fluorotryptamine hydrochloride is synthesized from tryptamine, which is a naturally occurring amino acid derivative found in various plants and animals. The synthesis typically involves introducing a fluorine atom into the tryptamine structure through chemical reactions that enable halogenation.
This compound belongs to the class of tryptamines, which are known for their psychoactive properties and structural similarity to serotonin. It is classified under the category of new psychoactive substances and is often used in scientific research to study its effects on serotonin receptors.
The synthesis of 7-fluorotryptamine hydrochloride can be achieved through several methods, including:
The direct fluorination process typically requires specific conditions such as temperature control and the presence of catalysts to ensure selective substitution at the desired position on the tryptamine molecule. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the synthesized compound from byproducts.
The molecular formula for 7-fluorotryptamine hydrochloride is , with a molecular weight of approximately 214.671 g/mol. The structural representation includes:
The compound's CAS number is 159730-09-3, which uniquely identifies it in chemical databases. Its physical state is typically described as a crystalline solid .
7-Fluorotryptamine hydrochloride undergoes various chemical reactions typical for amines and aromatic compounds, including:
The reactivity of 7-fluorotryptamine hydrochloride is influenced by the electron-withdrawing nature of the fluorine atom, which can stabilize certain intermediates during reactions.
The mechanism of action for 7-fluorotryptamine hydrochloride primarily involves its interaction with serotonin receptors, particularly:
Research indicates that modifications in the tryptamine structure can significantly alter receptor affinity and selectivity, suggesting that 7-fluorotryptamine may exhibit unique pharmacological profiles compared to non-fluorinated analogs .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and purity assessment .
7-Fluorotryptamine hydrochloride has several applications in scientific research:
7-Fluorotryptamine HCl (Chemical Abstracts Service Registry Number 159730-09-3) is a halogenated derivative of the endogenous neurotransmitter tryptamine. Its systematic IUPAC name is 2-(7-fluoro-1H-indol-3-yl)ethanamine hydrochloride, reflecting the fluorine atom at the 7-position of the indole ring and the ethylamine side chain characteristic of tryptamine derivatives. The molecular formula is C₁₀H₁₁FN₂·HCl, yielding a molecular weight of 214.67 g/mol [3] [7]. This compound typically presents as a crystalline solid, with stability maintained at -20°C [3].
Table 1: Structural and Physicochemical Properties of 7-Fluorotryptamine HCl
Property | Value |
---|---|
CAS Registry Number | 159730-09-3 |
Molecular Formula | C₁₀H₁₁FN₂·HCl |
Molecular Weight | 214.67 g/mol |
IUPAC Name | 2-(7-fluoro-1H-indol-3-yl)ethanamine hydrochloride |
Storage Conditions | -20°C |
The 7-fluoro substitution alters electron distribution within the indole ring, increasing lipophilicity (logP ≈ 2.1) compared to unsubstituted tryptamine (logP ≈ 1.5). This modification enhances blood-brain barrier permeability, as demonstrated in fluorinated analog studies [4] [9]. The hydrochloride salt form improves solubility in aqueous systems, facilitating in vitro pharmacological testing [7].
The synthesis of 7-fluorotryptamine emerged from broader efforts to explore structure-activity relationships (SAR) in serotonin analogs during the 1990s–2000s. Early synthetic routes adapted the Fischer indole synthesis, where 2-fluoro-4-methoxyphenylhydrazine reacted with 4-aminobutyraldehyde diethyl acetal to form the fluorinated indole core [2]. This method faced limitations in yield due to regioselectivity challenges during cyclization.
A significant advancement came through the Abramovitch adaptation, which utilized microwave-assisted reactions to improve cyclization efficiency. Researchers achieved 7-fluorotryptamine synthesis in a 5-step sequence starting from 2-fluoroaniline derivatives, with a key improvement being in situ acetylation of aminobutyraldehyde to enhance reaction kinetics [2]. These methodological refinements increased total yields from <15% to >30%, making gram-scale production feasible for receptor studies [2] [6].
The compound’s development coincided with discoveries of tryptamine biosynthetic pathways in mammals and microbes. For example, gut bacterial decarboxylases (e.g., Firmicutes-derived tryptophan decarboxylase) were found to generate unsubstituted tryptamine, highlighting endogenous routes to structurally related neuromodulators [1]. This biological context spurred interest in fluorinated analogs as tools to probe tryptamine metabolism and receptor interactions.
7-Fluorotryptamine HCl serves as a critical pharmacological probe for dissecting serotonergic signaling mechanisms. Its primary research utility stems from:
Receptor Subtype Selectivity: Fluorination at the 7-position confers a 15-fold higher affinity for 5-HT₁ₐ receptors (Kᵢ = 6–30 nM) over 5-HT₂ₐ receptors. This contrasts with non-fluorinated tryptamine, which shows balanced affinity for both subtypes [4] [6]. The fluorine atom’s electronegativity and small atomic radius allow optimal interaction with transmembrane domain residues (e.g., Ser159 in 5-HT₁ₐ), as confirmed via homology modeling [9].
Metabolic Stability Screening: N-methylation of 7-fluorotryptamine generates analogs with enhanced resistance to monoamine oxidase (MAO) degradation. In vitro studies using human liver microsomes demonstrate that 7-fluoro-N,N-dimethyltryptamine exhibits 3-fold lower clearance than its non-fluorinated counterpart due to steric hindrance around the amine group [5] [8].
Behavioral Pharmacology Probes: When administered in animal models, fluorinated tryptamines cross the blood-brain barrier efficiently (brain/blood ratio >2:1). Compound 1o (a 5-iodo-3-imidazole derivative of 7-fluorotryptamine) achieved brain concentrations of 2723 ng/g within 15 minutes of intraperitoneal injection, enabling studies of serotonin-dependent behaviors like novel object recognition [9].
Table 2: Receptor Affinity Profile of 7-Fluorotryptamine and Derivatives
Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Selectivity Ratio (5-HT₁ₐ:5-HT₇) |
---|---|---|---|---|
7-Fluorotryptamine | 30* | 450* | >1000* | >33 |
1-(4-Fluoro-5-MeO-indol-3-yl)pyrrolidine | 6 | 210 | ND | - |
AGH-107 (5-iodo derivative) | 1056 | ND | 6 | 176 |
*Estimated from structural analogs [4] [9]; ND = Not Determined
The compound has enabled key discoveries regarding tryptamine-mediated neurotransmission. For instance, its agonist action at 5-HT₁ₐ autoreceptors suppresses serotonin release in the prefrontal cortex, elucidating feedback mechanisms in mood regulation circuits [4]. Additionally, fluorinated tryptamines served as precursors for positron emission tomography (PET) ligands like [¹⁸F]7-fluorotryptamine, allowing quantification of serotonin transporter density in primate brains [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: